molecular formula C5H3KN2O B8072017 potassium;(Z)-2,3-dicyanoprop-1-en-1-olate

potassium;(Z)-2,3-dicyanoprop-1-en-1-olate

Cat. No.: B8072017
M. Wt: 146.19 g/mol
InChI Key: KDIFOFDRTJDTPV-MKWAYWHRSA-M
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Description

potassium;(Z)-2,3-dicyanoprop-1-en-1-olate is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields

Preparation Methods

The synthesis of potassium;(Z)-2,3-dicyanoprop-1-en-1-olate involves specific synthetic routes and reaction conditions. The preparation methods can vary depending on the desired purity and yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

potassium;(Z)-2,3-dicyanoprop-1-en-1-olate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific catalysts, solvents, and temperature controls. The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

potassium;(Z)-2,3-dicyanoprop-1-en-1-olate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, this compound is being investigated for its potential therapeutic applications. In industry, it is used in the production of various materials and products.

Mechanism of Action

The mechanism of action of potassium;(Z)-2,3-dicyanoprop-1-en-1-olate involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

potassium;(Z)-2,3-dicyanoprop-1-en-1-olate can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with comparable structures or properties The comparison can focus on differences in reactivity, stability, and applications

Properties

IUPAC Name

potassium;(Z)-2,3-dicyanoprop-1-en-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O.K/c6-2-1-5(3-7)4-8;/h4,8H,1H2;/q;+1/p-1/b5-4-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIFOFDRTJDTPV-MKWAYWHRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=C[O-])C#N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C#N)/C(=C/[O-])/C#N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3KN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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